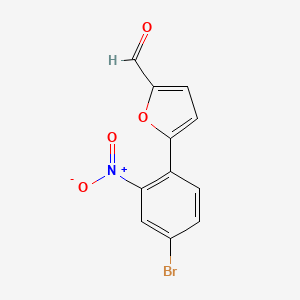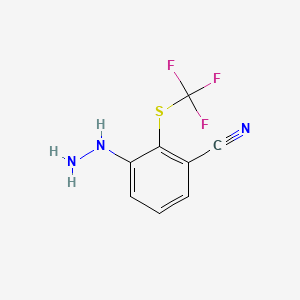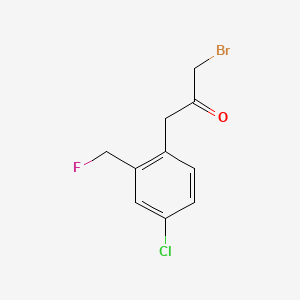
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO It is a halogenated ketone, which means it contains bromine, chlorine, and fluorine atoms attached to a ketone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-amine.
Reduction: Formation of 1-bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive molecules or pharmaceuticals due to its halogenated structure, which can enhance biological activity.
Medicine: Investigated for its potential as a building block in drug discovery and development, particularly in the synthesis of kinase inhibitors or other therapeutic agents.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one: Similar structure but with different positions of chlorine and fluorine atoms.
1-Bromo-4-chloro-2-fluorobenzene: A simpler compound with a similar halogenated benzene ring but lacking the ketone group.
Uniqueness
1-Bromo-3-(4-chloro-2-(fluoromethyl)phenyl)propan-2-one is unique due to its specific arrangement of halogen atoms and the presence of a ketone group, which provides distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C10H9BrClFO |
|---|---|
Molekulargewicht |
279.53 g/mol |
IUPAC-Name |
1-bromo-3-[4-chloro-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-2-9(12)3-8(7)6-13/h1-3H,4-6H2 |
InChI-Schlüssel |
SHIYDDAXDNKQCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CF)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
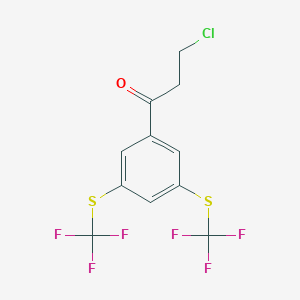
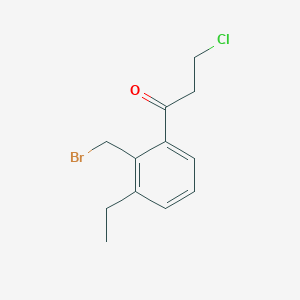
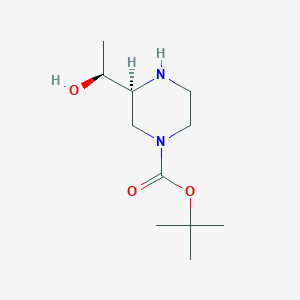
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
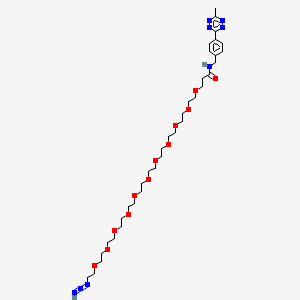

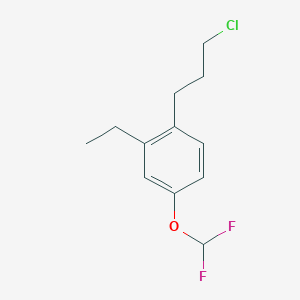

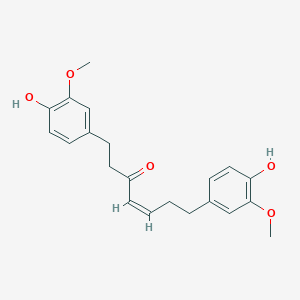
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
